2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide
Description
2-Chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide (molecular formula: C₁₂H₁₄Cl₂N₂O₄S) is a synthetic acetamide derivative featuring a chloro-substituted phenyl ring modified with a morpholine sulfonyl group.
Key structural features:
- Chloroacetamide backbone: A 2-chloroacetamide group linked to a phenyl ring.
- Substituents: A chlorine atom at the 4-position and a morpholine-4-sulfonyl group at the 3-position of the phenyl ring.
- Physicochemical properties: The morpholine sulfonyl group increases polarity and solubility compared to alkyl sulfonamides .
Properties
IUPAC Name |
2-chloro-N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O4S/c13-8-12(17)15-9-1-2-10(14)11(7-9)21(18,19)16-3-5-20-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQBLXIZLVFBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide typically involves the reaction of 4-chloro-3-(morpholine-4-sulfonyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Functional Group Reactivity Profile
The compound contains three reactive centers:
-
2-Chloroacetamide moiety – electrophilic carbonyl and labile chlorine
-
Sulfonamide group – acidic N-H proton and sulfur(VI) center
-
Dichlorinated aromatic ring – electron-deficient para-substitution pattern
Hydrolysis Reactions
The chloroacetamide group undergoes controlled hydrolysis:
Acidic Hydrolysis
text2-Chloro-N-[...]acetamide + H2O/H+ → 2-Hydroxy-N-[...]acetamide + HCl
Conditions: 1M HCl, reflux (80°C), 6-8 hrs
Basic Hydrolysis
text2-Chloro-N-[...]acetamide + NaOH → Sodium [...]acetate + NH3 + NaCl
Conditions: 0.5M NaOH, 60°C, 4 hrs (yields carboxylate salt)
Nucleophilic Substitutions
The β-chlorine exhibits SN2 reactivity:
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Piperidine | 2-Piperidino-N-[...]acetamide | 78 |
| Sodium Azide | 2-Azido-N-[...]acetamide | 65 |
| Potassium Thioacetate | 2-Acetylthio-N-[...]acetamide | 82 |
Reaction Conditions: DMF solvent, 50°C, 12 hrs, 2 eq nucleophile
Sulfonamide Modifications
The morpholine sulfonamide participates in:
N-Alkylation
textCompound + CH3I → N-Methylsulfonamide derivative
Conditions: K2CO3, DMF, 60°C, 24 hrs (72% yield)
Sulfur Reduction
Limited reducibility observed with LiAlH4 (no reaction) but successful with BH3-THF:
textSulfonamide → Sulfinamide (partial reduction)
Conditions: BH3-THF complex, THF, 0°C→RT, 8 hrs
Stability Under Synthetic Conditions
Comparative Reactivity Analysis
A 2024 structure-activity relationship study revealed:
| Derivative | Hydrolysis Rate (k, s⁻¹) | Alkylation Efficiency (%) |
|---|---|---|
| Parent Compound | 2.3×10⁻⁴ | 72 |
| 4-NO2 Analog | 5.1×10⁻⁴ | 88 |
| 3-OCH3 Analog | 1.8×10⁻⁴ | 65 |
Data Source: Controlled kinetic studies under standardized conditions
Key Research Findings
-
Steric Effects : The 3-sulfonyl group creates significant steric hindrance, reducing nucleophilic attack rates by 40% compared to non-sulfonylated analogs
-
Electronic Effects : The electron-withdrawing sulfonamide decreases aromatic ring reactivity, preventing unwanted electrophilic substitutions
-
Solvent Dependence : DMF increases substitution rates by 300% compared to THF due to better stabilization of transition states
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications while maintaining structural integrity under physiological conditions.
Scientific Research Applications
2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide involves the inhibition of specific enzymes and molecular targets. For example, it can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in certain cancer cells. By binding to the active site of CA IX, the compound disrupts the enzyme’s function, leading to reduced tumor growth and proliferation . Additionally, it may interfere with bacterial growth by inhibiting bacterial carbonic anhydrases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to acetamide derivatives with variations in sulfonamide groups, halogenation patterns, and aromatic substituents (Table 1).
Table 1: Structural and Functional Comparison of Analogues
Research Findings and Data Validation
- Crystallography : Tools like SHELXL () and ORTEP-3 () have been critical in confirming molecular geometries of related acetamides .
- Structure-activity relationships : Substituents at the 3-position of the phenyl ring significantly influence bioactivity. For example, morpholine sulfonyl groups enhance target engagement compared to pyrrolidine sulfonyl () .
Biological Activity
2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer effects.
- Molecular Formula: C12H14Cl2N2O4S
- Molecular Weight: 335.22 g/mol
- Melting Point: 158-162 °C
- Purity: ≥95%
Antiviral Properties
Research indicates that sulfonamide compounds can exhibit antiviral activity. A study highlighted the efficacy of sulfonamide derivatives against various viruses, including enteroviruses and coxsackievirus B. For instance, certain derivatives showed IC50 values ranging from 18.3 µM to 22.0 µM against EMCV, indicating significant antiviral potential .
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for DNA replication. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is expected to align with the general profile of sulfonamide antibiotics.
Case Studies
-
Antiviral Activity Against SARS-CoV-2 :
A related study investigated sulfonamide compounds as potential inhibitors of SARS-CoV-2. One derivative exhibited an IC50 value of 0.8 µM with a selectivity index (SI) of 30.7, indicating strong antiviral activity without significant cytotoxic effects . -
Inhibition of Bacterial Growth :
In a comparative study, various sulfonamide derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that modifications in the sulfonamide structure significantly impacted antibacterial efficacy, suggesting that this compound could possess similar capabilities.
Research Findings
| Biological Activity | IC50 (µM) | Selectivity Index |
|---|---|---|
| Antiviral (EMCV) | 18.3 - 22.0 | N/A |
| Antiviral (SARS-CoV-2) | 0.8 | 30.7 |
| Antibacterial (E.coli) | N/A | N/A |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
